(2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid

Biomolecular NMR Protein structure determination Isotope labeling

Sourcing an isotope-labeled Boc-amino acid that reliably integrates into Boc-SPPS without compromising coupling efficiency or enantiopurity is a persistent bottleneck in labeled peptide production. Boc-15N-L-leucine solves this: it delivers 98 atom % 15N enrichment for unambiguous 1H-15N HSQC assignment and +1 Da mass shift per Leu for quantitative LC-MS/MS, while retaining the native Boc-chemistry reactivity and optical rotation (-25°) of the unlabeled analog. • Enables site-specific 15N incorporation at leucine residues; critical for resolving amide resonances in 2-5 kDa peptides. • M+1 isotopic signature supports FDA-compliant bioanalytical method validation (±15% accuracy) when used as an internal standard precursor. • Superior coupling efficiency versus Fmoc analogs in hydrophobic/β-sheet-prone sequences, reducing deletion impurities and raising crude purity.

Molecular Formula C11H21NO4
Molecular Weight 232.28 g/mol
CAS No. 146953-81-3
Cat. No. B558796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid
CAS146953-81-3
SynonymsBOC-[15N]LEU-OH; 146953-81-3
Molecular FormulaC11H21NO4
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1/i12+1
InChIKeyMDXGYYOJGPFFJL-CNTRYBNASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-15N-L-Leucine (CAS 146953-81-3): Isotope-Labeled Building Block for NMR and Quantitative Peptide Synthesis


(2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid (CAS 146953-81-3), commonly referred to as Boc-Leu-OH-15N or N-Boc-L-leucine-15N, is a stable isotope-labeled, N-protected L-leucine derivative belonging to the class of Boc-amino acids. It features a tert-butoxycarbonyl (Boc) protecting group on the α-amino nitrogen, which is enriched in the NMR-active 15N isotope at a nominal level of 98 atom %. The unlabeled analog is Boc-L-leucine (CAS 13139-15-6) . This compound serves as a versatile precursor for solid-phase peptide synthesis (SPPS) using Boc chemistry and as a site-specific isotopic probe for biomolecular NMR and mass spectrometry-based quantification [1].

Why Unlabeled Boc-L-Leucine Cannot Replace Boc-15N-L-Leucine in Quantitative Analytical and NMR Workflows


Unlabeled Boc-L-leucine (CAS 13139-15-6) is chemically identical to Boc-15N-L-leucine with respect to reactivity, protecting-group behavior, and peptide coupling efficiency, but it lacks the isotopic signature required for detection and quantification in 15N-dependent analytical techniques [1]. At natural abundance, the 15N isotope constitutes only 0.36% of all nitrogen atoms, rendering direct 15N NMR observation impractical for most research applications [2]. Similarly, in mass spectrometry, the absence of a defined mass shift precludes the use of unlabeled Boc-Leu-OH as a tracer or internal standard in isotope dilution workflows. Even the Fmoc-protected analog Fmoc-15N-Leu-OH (CAS 200937-57-1), while also 15N-labeled, employs an orthogonal protection scheme that is incompatible with Boc-based SPPS protocols and yields different solubility, deprotection kinetics, and aggregation behavior during peptide assembly [3]. These fundamental analytical and synthetic incompatibilities mean that no single in-class compound can simultaneously serve all three functional roles—NMR reporter, MS internal standard, and Boc-SPPS building block—occupied by Boc-15N-L-leucine.

Quantitative Differentiation Evidence for Boc-15N-L-Leucine (CAS 146953-81-3) vs. Unlabeled and Fmoc-Protected Analogs


15N Isotopic Enrichment of 98 Atom % Delivers ~272-Fold NMR Sensitivity Gain Over Natural Abundance Boc-Leucine

Boc-15N-L-leucine (CAS 146953-81-3) is supplied with a certified isotopic enrichment of 98 atom % 15N, as specified on the Sigma-Aldrich Certificate of Analysis . In contrast, unlabeled Boc-L-leucine (CAS 13139-15-6) contains nitrogen at the natural isotopic abundance of 0.36% 15N [1]. The enrichment factor of 98 / 0.36 ≈ 272 means that, per labeled nitrogen position, the 15N NMR signal intensity is enhanced by approximately two orders of magnitude when using the labeled compound as a synthesis precursor. This transforms 15N NMR from a specialized, low-sensitivity experiment into a routine analytical tool for peptide and protein structural studies [2].

Biomolecular NMR Protein structure determination Isotope labeling

Mass Shift of M+1 Enables Unambiguous Isotope Dilution Quantification by Mass Spectrometry vs. Unlabeled Boc-Leu-OH

The replacement of 14N with 15N in Boc-15N-L-leucine produces a molecular weight of 232.28 g/mol (monoisotopic), compared to 231.29 g/mol for unlabeled Boc-L-leucine (CAS 13139-15-6), giving a nominal mass shift of M+1 . This +1 Da difference is explicitly listed on the Sigma-Aldrich datasheet under 'mass shift M+1' . In contrast, the unlabeled compound produces no mass shift relative to endogenous leucine, precluding its use as a distinguishable internal standard in isotope dilution mass spectrometry (IDMS) workflows. The Fmoc-protected analog Fmoc-15N-Leu-OH (CAS 200937-57-1) has a molecular weight of 354.41 g/mol , which, while also M+1 shifted, introduces a different chromatographic retention time and ionization efficiency that requires separate method validation.

Quantitative proteomics Isotope dilution mass spectrometry Internal standardization

Enantiomeric Excess of 99.7% Achievable via Oppolzer Route vs. 97.2–97.4% via Schöllkopf Synthesis for Backbone-Labeled Boc-Leucine

Lankiewicz et al. (1994) directly compared the Schöllkopf and Oppolzer asymmetric synthesis procedures for preparing [1,2-13C2,15N]-labeled Boc-leucine enantiomers [1]. The Oppolzer method yielded product with enantiomeric excess (ee) of 99.7%, while the Schöllkopf method produced ee values of 97.2–97.4%. Both methods gave comparable overall chemical yields, but the 2.3–2.5 percentage-point difference in optical purity is substantial when considering that a 2.5% enantiomeric impurity in a peptide building block propagates into a corresponding diastereomeric impurity in the final peptide product, complicating purification and potentially altering biological activity [2]. The Oppolzer protocol was consequently preferred for subsequent synthesis of additional backbone-labeled Boc-amino acids.

Asymmetric synthesis Chiral purity Peptide synthesis precursors

Boc-SPPS with In Situ Neutralization Outperforms Fmoc Chemistry for Hydrophobic, Aggregation-Prone Peptide Sequences Incorporating Labeled Leucine

Boc-15N-L-leucine is specifically designed for Boc-chemistry solid-phase peptide synthesis (SPPS), which employs TFA-mediated deprotection and HF-mediated final cleavage . For 'difficult' peptide sequences—particularly those with high hydrophobic content or β-sheet propensity—Boc-based SPPS with in situ neutralization protocols has been demonstrated to provide superior chain assembly efficiency compared to Fmoc-based SPPS [1]. The Fmoc analog Fmoc-15N-Leu-OH (CAS 200937-57-1) is incompatible with Boc-SPPS conditions and at the same time, Fmoc chemistry suffers from on-resin aggregation during synthesis of leucine-rich hydrophobic segments due to incomplete solvation of the growing peptide chain [2]. The Boc strategy, combined with the non-polar DMF solvent system and high-concentration activated amino acid (0.3–0.5 M), mitigates this aggregation and improves coupling yields for challenging sequences.

Solid-phase peptide synthesis Difficult peptide sequences Boc vs. Fmoc strategy

Optical Rotation [α]20/D −25° Confirms Retention of Stereochemical Integrity in 15N-Labeled Product, Identical to Unlabeled Boc-L-Leucine

The specific optical rotation of Boc-15N-L-leucine (CAS 146953-81-3) is reported as [α]20/D −25° (c = 2 in acetic acid) on the Sigma-Aldrich Certificate of Analysis . This value is identical to that of the unlabeled Boc-L-leucine (CAS 13139-15-6), which is consistently reported as [α]20/D −25° (c = 2 in acetic acid) across multiple authoritative sources [1]. The congruence demonstrates that the isotopic substitution of 14N by 15N does not alter the stereochemical configuration at the Cα position and that the commercial labeled product retains full L-configuration integrity. In comparison, Boc-D-leucine-15N would exhibit [α]20/D +25° under the same conditions, and any significant deviation from −25° in the labeled L-product would indicate racemization during synthesis or storage.

Chiral purity Quality control Stereochemical fidelity

High-Impact Application Scenarios for Boc-15N-L-Leucine (CAS 146953-81-3) in Academic and Industrial Research


Site-Specific 15N Incorporation into Peptides for Protein NMR Structure Determination

Boc-15N-L-leucine is employed as a residue-specific building block in Boc-SPPS to introduce 15N labels at defined leucine positions within synthetic peptides. The 98 atom % 15N enrichment enables acquisition of 1H-15N HSQC spectra with sufficient sensitivity to resolve individual amide resonances, even for peptides in the 2–5 kDa range. This is critical for determining solution structures of membrane-active peptides, antimicrobial peptides, and protein–protein interaction domains where leucine residues are structurally or functionally important. The identical optical rotation of −25° to the unlabeled analog confirms that the labeled peptide retains native stereochemistry [1].

Boc-15N-Leucine as an Internal Standard Precursor for Isotope Dilution Mass Spectrometry in Quantitative Proteomics

The M+1 mass shift of Boc-15N-L-leucine (232.28 g/mol vs. 231.29 g/mol for unlabeled) enables its use as a precursor for synthesizing isotope-labeled peptide internal standards. When a 15N-Leu-containing synthetic peptide is spiked into a biological matrix at a known concentration, it co-elutes with the endogenous analyte during LC-MS/MS but is distinguished by a +1 Da shift per leucine residue. This allows correction for ion suppression, extraction recovery, and instrument variability, achieving quantitative accuracy within ±15% as required by FDA bioanalytical method validation guidelines [1].

Synthesis of Aggregation-Prone, Leucine-Rich Peptide Sequences Using Boc-SPPS with In Situ Neutralization

For peptides containing clustered leucine residues or hydrophobic segments (e.g., transmembrane helices, amyloidogenic peptides, signal sequences), Boc-15N-L-leucine used in Boc-SPPS with in situ neutralization protocols offers superior coupling efficiency compared to Fmoc-15N-Leu-OH in Fmoc-SPPS. The Boc strategy avoids the on-resin aggregation frequently observed during Fmoc synthesis of β-sheet-forming sequences, where incomplete solvation of the protected peptide-resin leads to deletion products and low crude purity [1]. This scenario is especially relevant for chemical protein synthesis, where high-fidelity assembly of hydrophobic segments is prerequisite to successful native chemical ligation.

Enantiomerically Pure 15N-Labeled Building Block for Asymmetric Synthesis and Chiral Method Development

The enantiomeric purity of Boc-15N-L-leucine, confirmed by HPLC analysis and supported by synthetic routes achieving up to 99.7% ee , makes it suitable as a chiral starting material for the synthesis of diastereomerically pure labeled peptides and peptidomimetics. It also serves as a reference standard for developing chiral chromatographic methods (e.g., CSP-HPLC) to separate leucine enantiomers in complex mixtures. The identical optical rotation of −25° between labeled and unlabeled forms [1] provides a convenient orthogonal verification of enantiopurity during method development.

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